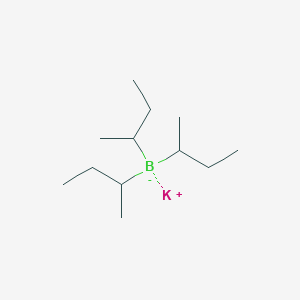

K-Selectride

Description

Properties

CAS No. |

54575-50-7 |

|---|---|

Molecular Formula |

C12H27BK |

Molecular Weight |

221.25 g/mol |

InChI |

InChI=1S/C12H27B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 |

InChI Key |

NHYQAKNGPZLNOH-UHFFFAOYSA-N |

SMILES |

[B-](C(C)CC)(C(C)CC)C(C)CC.[K+] |

Canonical SMILES |

[B-](C(C)CC)(C(C)CC)C(C)CC.[K+] |

Synonyms |

K-selectride L-selectride N-selectride selectride |

Origin of Product |

United States |

Foundational & Exploratory

K-Selectride: A Comprehensive Technical Guide to its Synthesis and Chemical Properties for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, chemical properties, and applications of K-Selectride, a powerful and selective reducing agent in organic chemistry.

This compound, the registered trademark for potassium tri-sec-butylborohydride, is a sterically hindered nucleophilic reducing agent with significant utility in modern organic synthesis. Its bulky nature imparts high stereoselectivity in the reduction of carbonyl compounds, making it an invaluable tool for the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a detailed overview of its synthesis, key chemical properties, and practical applications, complete with experimental protocols and illustrative diagrams.

Synthesis of this compound

This compound is synthesized through the reaction of tri(sec-butyl)borane with potassium hydride in a suitable aprotic solvent, typically tetrahydrofuran (THF).[1] The reaction proceeds via the nucleophilic addition of a hydride from potassium hydride to the electron-deficient boron atom of the trialkylborane.

Reaction Scheme:

(CH₃CH₂CH(CH₃))₃B + KH → K⁺[(CH₃CH₂CH(CH₃))₃BH]⁻

Due to the pyrophoric nature of potassium hydride and the air-sensitivity of the organoborane, the synthesis must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Experimental Protocol: Synthesis of Tri(sec-butyl)borane

The precursor, tri(sec-butyl)borane, can be prepared by the hydroboration of cis- or trans-2-butene with borane (BH₃) in THF.

Materials:

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

2-Butene (condensed)

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a gas inlet is charged with a 1 M solution of borane-THF complex under an inert atmosphere.

-

The flask is cooled to 0 °C in an ice bath.

-

A pre-determined amount of condensed 2-butene is slowly added to the stirred borane solution. An excess of the alkene is typically used to ensure complete conversion of the borane.

-

The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature.

-

The completion of the reaction can be monitored by ¹¹B NMR spectroscopy (disappearance of the BH₃ signal and appearance of the trialkylborane signal).

-

The resulting solution of tri(sec-butyl)borane in THF is used directly in the next step without isolation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tri(sec-butyl)borane solution in THF (from the previous step)

-

Potassium hydride (KH), as a dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

n-Pentane (anhydrous)

-

Inert gas (Nitrogen or Argon)

-

Schlenk line or glovebox

-

Cannula for liquid transfer

Procedure:

-

A flame-dried Schlenk flask is charged with a calculated amount of potassium hydride dispersion under an inert atmosphere.

-

The mineral oil is removed by washing the KH powder with anhydrous n-pentane (e.g., 3 x 10 mL) and carefully decanting the supernatant via cannula.

-

Anhydrous THF is added to the washed potassium hydride to create a slurry.

-

The solution of tri(sec-butyl)borane in THF is then slowly added to the stirred KH slurry at room temperature via cannula.

-

The reaction mixture is stirred at room temperature for several hours (e.g., 4-6 hours) to ensure complete reaction. The reaction is typically exothermic and may require cooling to maintain room temperature.

-

The completion of the reaction is indicated by the dissolution of the potassium hydride and can be confirmed by ¹¹B NMR spectroscopy.

-

The resulting clear to slightly yellow solution of this compound in THF is then ready for use. Its concentration can be determined by titration.

Chemical Properties and Applications

This compound is a powerful and highly stereoselective reducing agent, primarily used for the reduction of ketones and aldehydes to their corresponding alcohols.[2] Its significant steric bulk is the key to its high selectivity.

Stereoselectivity in the Reduction of Cyclic Ketones

This compound is renowned for its high diastereoselectivity in the reduction of cyclic ketones. Due to its large size, the hydride transfer preferentially occurs from the less sterically hindered face of the carbonyl group. In the case of substituted cyclohexanones, this typically results in the formation of the thermodynamically less stable cis (axial) alcohol as the major product.[3][4]

Table 1: Diastereoselective Reduction of Substituted Cyclohexanones with this compound

| Substrate | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

| 4-tert-Butylcyclohexanone | cis-4-tert-Butylcyclohexanol | >99:1 | [3] |

| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 96:4 | |

| 3-Methylcyclohexanone | cis-3-Methylcyclohexanol | 85:15 |

Note: The exact diastereomeric ratios can be influenced by reaction temperature and solvent.

Stereoselectivity in the Reduction of Acyclic Ketones

The reduction of acyclic ketones bearing a stereocenter at the α-position also proceeds with high diastereoselectivity, which can be predicted by the Felkin-Anh model.[5] The bulky this compound approaches the carbonyl group from the face opposite to the largest substituent at the α-carbon, leading to the preferential formation of one diastereomer.

Table 2: Diastereoselective Reduction of Acyclic Ketones with this compound

| Substrate | Major Product Diastereomer | Diastereomeric Ratio | Yield (%) | Reference |

| 1-Phenyl-2-methyl-1-propanone | (1R,2R)-1-Phenyl-2-methyl-1-propanol | 98:2 | 95 | |

| 3-Phenyl-2-butanone | (2R,3S)-3-Phenyl-2-butanol | 95:5 | 92 |

Chemoselectivity

This compound exhibits excellent chemoselectivity, allowing for the reduction of ketones in the presence of other less reactive functional groups such as esters, amides, and nitriles.[6] This is in contrast to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), which would reduce all of these functional groups.

Experimental Protocols for Reductions

General Experimental Protocol for the Reduction of a Ketone

Materials:

-

Ketone

-

This compound solution (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Inert gas (Nitrogen or Argon)

-

Schlenk flask or round-bottom flask with a septum

Procedure:

-

A flame-dried flask is charged with the ketone and dissolved in anhydrous THF under an inert atmosphere.

-

The solution is cooled to the desired temperature (typically -78 °C using a dry ice/acetone bath).

-

This compound solution (1.0 to 1.2 equivalents) is added dropwise to the stirred ketone solution via syringe.

-

The reaction is stirred at the low temperature for a specified time (e.g., 1-3 hours) and monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at the low temperature.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether or ethyl acetate (e.g., 3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.

-

The product can be purified by flash column chromatography or distillation.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Experimental Workflow for Ketone Reduction

Caption: General experimental workflow for a ketone reduction.

Decision Tree for Selecting a Reducing Agent

Caption: Decision tree for selecting a suitable reducing agent.

References

An In-depth Technical Guide to the Mechanism of K-Selectride Reduction of Ketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-Selectride (potassium tri-sec-butylborohydride) is a powerful and highly stereoselective reducing agent frequently employed in organic synthesis. Its significant steric bulk dictates a unique reactivity profile, particularly in the reduction of cyclic ketones, where it exhibits a strong preference for equatorial hydride delivery to furnish axial alcohols. This technical guide provides a comprehensive overview of the mechanism of this compound reduction of ketones, including a detailed examination of the transition state, a summary of its diastereoselectivity with various substrates, standardized experimental protocols, and visual representations of the reaction pathway and experimental workflow.

Introduction

The reduction of ketones to alcohols is a fundamental transformation in organic chemistry. While numerous hydride reagents are available, this compound distinguishes itself through its exceptional steric hindrance and resultant high degree of stereocontrol.[1][2] As a member of the "Selectride" family of reagents, which also includes L-Selectride (lithium) and N-Selectride (sodium), this compound's reactivity is dominated by the three bulky sec-butyl groups attached to the boron atom.[2] This steric impediment governs the trajectory of hydride attack, making it a highly predictable and valuable tool for the synthesis of complex molecules where precise stereochemical outcomes are critical. This guide will delve into the core principles governing this compound reductions, providing researchers with the detailed knowledge necessary for its effective application.

The Core Mechanism: Steric Dominance and the Felkin-Anh Model

The high stereoselectivity observed in this compound reductions is a direct consequence of its steric bulk. In the case of cyclic ketones, particularly conformationally rigid systems like substituted cyclohexanones, this compound preferentially attacks the carbonyl group from the less sterically hindered equatorial face, leading to the formation of the thermodynamically less stable axial alcohol.[3][4] This is in stark contrast to less hindered hydrides, such as sodium borohydride, which often favor axial attack to produce the more stable equatorial alcohol.[3]

The Felkin-Anh model provides a robust framework for predicting the stereochemical outcome of nucleophilic additions to carbonyl groups, including hydride reductions.[1][2] According to this model, the nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). To minimize steric interactions, the largest substituent on the adjacent alpha-carbon orients itself anti-periplanar to the incoming nucleophile. In the context of this compound attacking a cyclohexanone, the bulky reagent approaches from the equatorial face to avoid prohibitive steric clashes with the axial hydrogens at the C2 and C6 positions. This equatorial trajectory of the hydride results in the formation of an axial alcohol.

Transition State Geometry

The transition state of a this compound reduction of a cyclic ketone is best described as a chair-like conformation.[5] The large this compound molecule approaches the ketone from the equatorial direction to minimize 1,3-diaxial interactions. This leads to a transition state where the hydride is delivered to the carbonyl carbon from the equatorial face, resulting in the formation of the axial alcohol. In some cases, particularly with more flexible ring systems, a twist-boat conformation may be relevant to the transition state.[6] However, for most standard cyclohexanone systems, the chair-like transition state model is a reliable predictor of the major diastereomer.

Quantitative Diastereoselectivity Data

The stereoselectivity of this compound has been extensively studied with a variety of ketone substrates. The following table summarizes the diastereomeric ratios (axial:equatorial alcohol) obtained for the reduction of several representative ketones.

| Substrate | Product Ratio (Axial:Equatorial) | Reference |

| 4-tert-Butylcyclohexanone | >99:1 | [3] |

| 2-Methylcyclohexanone | 92:8 | [7] |

| 3,3,5-Trimethylcyclohexanone | 90:10 | [7] |

| Camphor | >99:1 (exo-alcohol) | [8] |

| cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone | 100:0 | [3] |

| Tropinone | 100:0 | [3] |

| Various 3-oxo-steroids | Predominantly axial alcohol | [9] |

Experimental Protocols

The following section provides a detailed, generalized protocol for the this compound reduction of a ketone, as well as a specific example. Note: this compound is pyrophoric and reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

General Experimental Protocol for this compound Reduction of a Ketone

-

Reaction Setup: A dry, oven- or flame-dried round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is charged with the ketone substrate.

-

Solvent Addition: Anhydrous tetrahydrofuran (THF) is added via syringe to dissolve the ketone. The solution is then cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

-

Reagent Addition: A solution of this compound in THF (commercially available, typically 1.0 M) is added dropwise to the stirred ketone solution via syringe. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1 to 3 hours.

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.[3] The mixture is then allowed to warm to room temperature.

-

Workup: The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired alcohol.

Specific Experimental Protocol: Reduction of cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone[3]

To a solution of cis-N-(phenoxycarbonyl)-2,6-dimethyl-4-piperidone in anhydrous THF (2 mL) at -78 °C was added this compound (1.0 M in THF, 0.33 mL, 0.33 mmol) dropwise. The resulting mixture was stirred at -78 °C for 1 hour. Anhydrous acetone (0.3 mL) was then added, and stirring was continued for an additional 5 minutes. The cooling bath was removed, and a saturated aqueous solution of NH₄Cl (0.5 mL) was added. The mixture was stirred at room temperature for 1 hour. Ethyl acetate (15 mL) and anhydrous Na₂SO₄ (approximately 3 g) were added, and the mixture was stirred for another hour. The solids were removed by filtration, and the filtrate was concentrated under reduced pressure to yield the crude product.

Experimental Workflow

The following diagram outlines the typical workflow for a this compound reduction experiment.

Conclusion

This compound is an indispensable tool in modern organic synthesis, offering a reliable and highly stereoselective method for the reduction of ketones. Its utility stems from its significant steric bulk, which dictates a preference for equatorial hydride attack on cyclic ketones, leading to the formation of axial alcohols with high diastereoselectivity. A thorough understanding of the underlying mechanistic principles, including the Felkin-Anh model and the chair-like transition state, is crucial for its successful application. The experimental protocols and workflow provided in this guide offer a practical framework for researchers to confidently and effectively utilize this compound in their synthetic endeavors. As with any pyrophoric reagent, strict adherence to safety protocols and anhydrous reaction conditions is paramount.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. GT Digital Repository [repository.gatech.edu]

- 6. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

K-Selectride Stereoselectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of K-Selectride Stereoselectivity

This compound (potassium tri-sec-butylborohydride) is a powerful and highly stereoselective reducing agent renowned for its ability to deliver a hydride ion to a specific face of a carbonyl group, particularly in cyclic systems.[1] Its remarkable selectivity stems from the significant steric bulk exerted by the three sec-butyl groups attached to the boron atom. This steric hindrance is the cornerstone of its utility in modern organic synthesis, allowing for the predictable formation of a desired stereoisomer.

The primary driving force behind the stereoselectivity of this compound is the principle of steric approach control . In essence, the large tri-sec-butylborohydride moiety approaches the less sterically hindered face of the carbonyl substrate to minimize non-bonded interactions in the transition state.[2] This is in stark contrast to smaller hydride reagents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are less sensitive to steric factors and often favor axial attack on cyclohexanones to yield the thermodynamically more stable equatorial alcohol.[2]

In the context of cyclic ketones, particularly substituted cyclohexanones, this compound preferentially delivers the hydride to the equatorial face , leading to the formation of the corresponding axial alcohol . This is because the axial face is significantly more hindered due to the presence of 1,3-diaxial interactions with other axial substituents (typically hydrogens).[2] The bulky this compound molecule avoids this sterically congested pathway, favoring the more open equatorial approach.

The general reactivity of Selectride reagents (L-, N-, and this compound) is influenced by both steric and solvent factors, with stereoselectivity being particularly high in conformationally restricted cyclic ketones.[3]

Data Presentation: Stereoselectivity of Selectride Reagents

The following table summarizes the diastereoselectivity observed in the reduction of various cyclic ketones with Selectride reagents. It is important to note that while this compound is the topic of focus, much of the detailed quantitative data in the literature is reported for its close analog, L-Selectride (lithium tri-sec-butylborohydride). The stereochemical outcomes are widely accepted to be analogous due to the identical bulky borohydride moiety.

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial OH : Equatorial OH) | Reference(s) |

| 4-tert-Butylcyclohexanone | L-Selectride | THF | -78 | >99 : 1 (cis : trans) | [4] |

| 4-tert-Butylcyclohexanone | L-Selectride | THF | Not Specified | 92 : 8 (cis : trans) | [5] |

| cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone | This compound | THF | -78 | >99 : 1 | [2][6] |

| Tropinone Derivative | This compound | THF | -74 | >99 : 1 | [2][6] |

| 3-Oxo-steroids (5α- and 5β-series) | This compound | Not Specified | Not Specified | Predominantly Axial OH | [7] |

Note: For 4-tert-butylcyclohexanone, the cis isomer corresponds to the axial alcohol and the trans isomer to the equatorial alcohol.

Experimental Protocols

General Procedure for the this compound Reduction of a Cyclic Ketone

Materials:

-

Cyclic ketone substrate

-

This compound (typically 1.0 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Quenching agent (e.g., acetone, saturated aqueous NH₄Cl, or water)

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

Procedure:

-

A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the cyclic ketone substrate.

-

Anhydrous THF is added to dissolve the substrate.

-

The solution is cooled to the desired temperature, typically -78 °C, using a dry ice/acetone bath.

-

This compound solution is added dropwise to the stirred solution of the ketone. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of the appropriate quenching agent.

-

The reaction mixture is allowed to warm to room temperature.

-

The aqueous and organic layers are separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography or recrystallization.

Specific Protocol: Reduction of cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone[2][6]

-

To a solution of cis-N-(phenoxycarbonyl)-2,6-dimethyl-4-piperidone (1 equivalent) in anhydrous THF (e.g., 2 mL) at -78 °C was added this compound (1.0 M in THF, 1.1 equivalents).

-

The mixture was stirred at -78 °C for 1 hour.

-

Anhydrous acetone (e.g., 0.3 mL) was added, and stirring was continued for 5 minutes.

-

The cooling bath was removed, and saturated aqueous NH₄Cl (e.g., 0.5 mL) was added.

-

The mixture was stirred at room temperature for 1 hour.

-

Ethyl acetate (e.g., 15 mL) and anhydrous Na₂SO₄ (e.g., ~3 g) were added.

-

After stirring for 1 hour, the mixture was filtered and concentrated to give the crude product.

Specific Protocol: Reduction of 4-tert-Butylcyclohexanone with L-Selectride[8]

-

Add 1.94 mmol of 4-tert-butylcyclohexanone to a clean, dry vial and dissolve the ketone in 3 mL of dry THF.

-

In a clean, dry 25-mL round-bottom flask equipped with a stir bar, add 3.0 mL of a 1.0 M solution of L-Selectride in THF via syringe.

-

Carefully transfer the solution of the ketone to the reducing agent and stir the reaction solution for two hours.

-

After two hours, add 1.5 mL of 80% ethanol to the reaction flask and stir the resulting solution for an additional 5 minutes.

-

Following this, add 1 mL of 6 M NaOH, followed by the very careful, dropwise addition of 1.2 mL of 30% H₂O₂.

-

The reaction mixture is then worked up using standard extraction procedures.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. odinity.com [odinity.com]

- 5. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

K-Selectride: A Comprehensive Technical Guide to Functional Group Compatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Selectride®, the potassium salt of tri-sec-butylborohydride, is a powerful and sterically hindered nucleophilic reducing agent. Its bulky nature imparts high stereoselectivity in the reduction of carbonyl compounds, particularly ketones, and influences its chemoselectivity towards various functional groups. This in-depth technical guide provides a comprehensive overview of the functional group compatibility of this compound, offering valuable insights for its effective application in complex organic synthesis, particularly in the context of drug development where precise control of reactivity is paramount.

Core Principles of this compound Reactivity

The reactivity of this compound is primarily governed by the delivery of a hydride ion (H⁻) from the borohydride complex to an electrophilic center. The three bulky sec-butyl groups surrounding the boron atom create a sterically demanding environment, which dictates the trajectory of hydride attack and limits its accessibility to unhindered functional groups. This steric hindrance is the basis for its high degree of stereoselectivity in ketone reductions and its chemoselectivity in multifunctional molecules.

The chemoselectivity of this compound is also influenced by reaction parameters such as temperature and solvent.[1] Low temperatures, typically -78 °C, are often employed to enhance selectivity by minimizing side reactions and favoring the kinetically controlled product. Tetrahydrofuran (THF) is the most common solvent for this compound reactions, as the reagent is commercially available as a THF solution.[2]

Functional Group Compatibility Summary

The following table summarizes the general reactivity of this compound towards a variety of common functional groups. It is important to note that reactivity can be influenced by the specific substrate, steric hindrance around the functional group, and the reaction conditions employed.

| Functional Group | Reactivity with this compound | Typical Products | Notes |

| Aldehydes | Rapid Reduction | Primary Alcohols | Reduction is fast, even at low temperatures. |

| Ketones | Rapid and Stereoselective Reduction | Secondary Alcohols | High stereoselectivity, often favoring the thermodynamically less stable alcohol isomer due to equatorial attack of the bulky hydride.[1] |

| α,β-Unsaturated Carbonyls (Enones) | Predominantly 1,4-Conjugate Addition | Saturated Ketones (via enolate intermediate) | The soft nature of the hydride favors conjugate addition. The resulting enolate can be trapped with electrophiles.[3] |

| Esters | Generally Slow Reduction, Substrate Dependent | Primary Alcohols or Aldehydes (partial reduction) | Reduction is often sluggish and may require elevated temperatures or excess reagent. Hindered esters are more resistant. |

| Lactones | Slow Reduction | Diols | Similar to acyclic esters, reduction is generally slow. |

| Amides | Generally Inert, Reducible under Forcing Conditions | Amines or Alcohols | Tertiary amides can be reduced to either amines or alcohols depending on the substrate and reaction conditions. Primary and secondary amides are less reactive. |

| Lactams | Slow or No Reaction | Amino Alcohols | Highly dependent on ring size and substitution. |

| Carboxylic Acids | Deprotonation and Slow Reduction | Primary Alcohols | The acidic proton is removed first, followed by slow reduction of the carboxylate. |

| Acid Chlorides | Rapid Reduction | Primary Alcohols | Reduction proceeds rapidly past the aldehyde stage. |

| Nitriles | Generally Inert | Primary Amines (with activation) | Reduction is not a standard application of this compound. Other reagents are more effective. |

| Nitro Groups (Aliphatic & Aromatic) | Generally Inert | This compound is not a suitable reagent for the reduction of nitro groups.[4] | |

| Epoxides | Ring Opening via SN2 Attack | Alcohols | The hydride attacks the less sterically hindered carbon of the epoxide. |

| Alkyl Halides | Slow SN2 Displacement or Elimination | Alkanes or Alkenes | Reactivity depends on the nature of the halide and the substrate. |

| Aryl Halides | Generally Inert | ||

| Oximes | Slow Reduction | Amines or Hydroxylamines | Limited information available, other reagents are preferred. |

| Sulfoxides | Generally Inert | This compound is not typically used for the reduction of sulfoxides. | |

| Azides | Slow Reduction | Amines | Limited information available, other reagents are more efficient. |

Detailed Discussion of Functional Group Reactivity

Carbonyl Compounds

Ketones: The reduction of ketones is a primary application of this compound.[2] Its large steric bulk leads to highly stereoselective reductions of cyclic and acyclic ketones, often providing the opposite diastereomer to that obtained with less hindered hydrides like sodium borohydride. The hydride attacks from the less hindered face of the carbonyl, which in the case of cyclic ketones often corresponds to equatorial attack, yielding the axial alcohol.

α,β-Unsaturated Carbonyls: this compound demonstrates a strong preference for 1,4-conjugate addition to α,β-unsaturated ketones (enones).[3] This "soft" hydride character leads to the formation of a ketone enolate, which can then be protonated upon workup to yield the saturated ketone or trapped in situ with various electrophiles.

Esters and Lactones: The reduction of esters and lactones with this compound is generally slow and substrate-dependent. While less reactive than ketones, some esters can be reduced to the corresponding primary alcohols, often requiring higher temperatures or an excess of the reagent. The steric hindrance of the ester can significantly impact its reactivity.

Nitrogen-Containing Functional Groups

Amides and Lactams: Amides are generally poor substrates for reduction by this compound due to the resonance stabilization of the amide bond. However, tertiary amides and some lactams can be reduced under more forcing conditions, potentially yielding either the corresponding amine or alcohol, depending on the specific substrate and reaction pathway. For instance, L-Selectride has been used in the diastereoselective reduction of a keto-amide system to a dihydroxy amide, suggesting that under certain circumstances, this functionality can be reduced.

Nitriles: this compound is generally not effective for the reduction of nitriles to primary amines. More potent reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed for this transformation.

Nitro Groups: Both aliphatic and aromatic nitro groups are inert to this compound.[4] The reduction of nitro compounds requires more specialized reagents and conditions.

Oximes and Azides: Information regarding the reduction of oximes and azides with this compound is limited. While reduction to the corresponding amines is possible in principle, other hydride reagents are generally more efficient and widely used for these transformations.

Other Functional Groups

Epoxides: this compound can effect the ring-opening of epoxides. The reaction proceeds via an SN2 mechanism, with the hydride nucleophile attacking the less sterically hindered carbon atom of the epoxide ring to yield the corresponding alcohol.

Halides: The reactivity of this compound towards alkyl halides is variable. SN2 displacement to afford the corresponding alkane can occur, but elimination to form an alkene is also a possible side reaction, particularly with secondary and tertiary halides. Aryl halides are generally unreactive towards this compound.

Compatibility with Common Protecting Groups

The chemoselectivity of this compound allows for its use in the presence of various protecting groups, a crucial aspect in the synthesis of complex molecules.

| Protecting Group | Compatibility with this compound | Notes |

| Silyl Ethers (e.g., TBDMS, TIPS) | Generally Compatible | Stable under typical reaction conditions (-78 °C in THF). |

| Benzyl Ethers (Bn) | Generally Compatible | Stable to this compound. |

| p-Methoxybenzyl Ethers (PMB) | Generally Compatible | Stable under standard this compound reduction conditions. |

| Methoxymethyl Ethers (MOM) | Generally Compatible | Stable to the basic and nucleophilic conditions of this compound reduction. |

| Acetals and Ketals | Generally Compatible | Stable to this compound. |

| tert-Butoxycarbonyl (Boc) | Generally Compatible | The carbonyl group of the Boc protecting group is significantly less electrophilic than a ketone and is not reduced. |

| Trityl (Tr) | Generally Compatible | Stable to this compound. |

Experimental Protocols

Stereoselective Reduction of a Ketone

This protocol describes the highly stereoselective reduction of a cyclic ketone to the corresponding axial alcohol using this compound.

Reaction: Reduction of 4-tert-butylcyclohexanone

Procedure:

-

A solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) is cooled to -78 °C under an argon atmosphere.

-

A 1.0 M solution of this compound in THF (1.1 mL, 1.1 mmol) is added dropwise to the stirred solution over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 2 hours.

-

The reaction is quenched by the slow addition of water (5 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to afford the corresponding axial alcohol with high diastereoselectivity.

1,4-Conjugate Reduction of an Enone

This protocol details the conjugate reduction of an α,β-unsaturated ketone to the saturated ketone.

Reaction: Reduction of cyclohex-2-en-1-one

Procedure:

-

A solution of cyclohex-2-en-1-one (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.

-

A 1.0 M solution of this compound in THF (1.1 mL, 1.1 mmol) is added dropwise to the stirred solution over 10 minutes.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) at -78 °C.

-

The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield cyclohexanone.

Visualizations

This compound Reactivity Pathway

Caption: General reactivity of this compound towards various functional groups.

Experimental Workflow for Ketone Reduction

Caption: A typical experimental workflow for the stereoselective reduction of a ketone using this compound.

Conclusion

This compound is a valuable tool in modern organic synthesis, offering high stereoselectivity and a useful degree of chemoselectivity. Its bulky nature makes it particularly effective for the controlled reduction of ketones and the conjugate reduction of enones. While it is less reactive towards many other functional groups such as esters, amides, and nitriles, this can be exploited to achieve selective reductions in multifunctional molecules. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its successful application in the synthesis of complex targets in research and drug development. Careful consideration of the substrate and reaction conditions will enable chemists to harness the full potential of this powerful reagent.

References

Understanding the Steric Hindrance of K-Selectride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the steric hindrance of K-Selectride (potassium tri-sec-butylborohydride), a powerful and highly stereoselective reducing agent. Its significant steric bulk is the primary determinant of its reactivity and selectivity, making it an invaluable tool in modern organic synthesis, particularly in the context of pharmaceutical development where precise control of stereochemistry is paramount.

Core Principles: The Foundation of this compound's Selectivity

This compound is an organoboron compound with the chemical formula KBH(sec-Bu)₃.[1] Its structure is characterized by a central boron atom bonded to a hydride ion and three bulky sec-butyl groups.[1][2] This arrangement confers significant steric bulk, which is the cornerstone of its utility in stereoselective reductions.[2]

The primary function of this compound is the reduction of ketones and other carbonyl compounds to alcohols.[1] Unlike less sterically hindered reagents such as sodium borohydride, this compound's large size dictates the trajectory of hydride delivery to the carbonyl carbon. This principle, known as "steric approach control," forces the hydride to attack the carbonyl group from the less sterically encumbered face of the molecule.[3][4]

In the reduction of cyclic ketones, for instance, this compound preferentially delivers the hydride from the equatorial direction to avoid steric clashes with axial substituents, resulting in the formation of the axial alcohol as the major product.[3][4] This is in direct contrast to smaller hydride reagents, which often favor axial attack to yield the thermodynamically more stable equatorial alcohol.[3][4]

The stereoselectivity of this compound reductions is often rationalized using the Felkin-Anh model. This model predicts the stereochemical outcome of nucleophilic attack on a carbonyl group adjacent to a stereocenter.[2][5] The model posits that the largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions in the transition state. Due to its significant steric demand, this compound stringently adheres to this principle, leading to high diastereoselectivity.[2]

Mechanism of Action: A Visual Representation

The reduction of a ketone by this compound proceeds via a nucleophilic addition mechanism. The hydride ion (H⁻), being the active reducing species, attacks the electrophilic carbonyl carbon. The steric bulk of the three sec-butyl groups directs this attack to the less hindered face of the ketone. This results in the formation of a tetrahedral borate intermediate. Subsequent workup with a protic solvent protonates the resulting alkoxide to yield the alcohol product.

Caption: General mechanism of ketone reduction by this compound.

Quantitative Data on Stereoselectivity

The high degree of stereoselectivity achieved with this compound is a key advantage in synthetic chemistry. The following table summarizes the diastereoselectivity observed in the reduction of various cyclic ketones.

| Substrate | Major Product Configuration | Diastereomeric Ratio (axial:equatorial or syn:anti) | Reference |

| 4-tert-Butylcyclohexanone | cis (axial alcohol) | >99:1 | [3][4] |

| 2-Methylcyclohexanone | cis | 98:2 | |

| 3-Methylcyclohexanone | trans | 10:90 | |

| Camphor | endo-alcohol | >99:1 | |

| cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone | axial alcohol | 100% | [3][4] |

| N-Acyltropinone analogue | axial alcohol | 100% | [4] |

| 1,6-Hydroxy ketone 44a | anti | >100:1 | [6] |

| 4-Acyl-1,3-dioxolane derivative | syn | 100% (at -78 °C) | [7] |

Experimental Protocols

General Procedure for the Stereoselective Reduction of a Cyclic Ketone

This protocol provides a general workflow for the reduction of a substituted cyclohexanone to the corresponding axial alcohol using this compound.

Caption: General experimental workflow for this compound reductions.

Detailed Methodology for the Reduction of cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone[3]

Materials:

-

cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone

-

This compound (1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Acetone

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A solution of cis-N-(Phenoxycarbonyl)-2,6-dimethyl-4-piperidone (0.33 mmol) in anhydrous THF (2 mL) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

To the cooled solution, this compound (0.33 mL of a 1.0 M solution in THF, 0.33 mmol) is added dropwise with stirring.

-

The reaction mixture is stirred at -78 °C for 1 hour.

-

Anhydrous acetone (0.3 mL) is added to quench any unreacted this compound, and stirring is continued for an additional 5 minutes.

-

The cooling bath is removed, and saturated aqueous NH₄Cl solution (0.5 mL) is added. The mixture is allowed to warm to room temperature and stirred for 1 hour.

-

Ethyl acetate (15 mL) and anhydrous Na₂SO₄ (approximately 3 g) are added to the mixture.

-

After stirring for 1 hour, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product can be further purified by silica gel chromatography if necessary.

Logical Relationships: Steric Hindrance vs. Electronic Effects

While steric hindrance is the dominant factor governing the selectivity of this compound, electronic effects can also play a role, particularly in substrates with nearby heteroatoms capable of chelation.

Caption: Interplay of steric and electronic effects in reductions.

With this compound, the potassium cation has a low coordinating ability, and the bulky sec-butyl groups further disfavor the formation of a chelate with the substrate.[7] Consequently, the reaction is primarily under steric control, following the Felkin-Anh model rather than a chelation-controlled pathway.[5][7] In contrast, reducing agents with more strongly coordinating cations (e.g., Zn²⁺) can lead to chelation-controlled reductions, often resulting in the opposite diastereomer.

Conclusion

This compound's significant steric bulk, conferred by its three sec-butyl groups, is the defining feature that governs its high stereoselectivity in the reduction of carbonyl compounds. This steric hindrance dictates a predictable mode of hydride attack from the less encumbered face of the substrate, a principle effectively described by the Felkin-Anh model. The non-chelating nature of the potassium cation ensures that steric factors remain the dominant controlling element, making this compound an indispensable reagent for the synthesis of complex molecules where precise stereochemical control is essential. The data and protocols presented in this guide underscore its reliability and utility for researchers and professionals in the field of drug development and organic synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. The control of remote asymmetric centres via reduction of acyclic carbonyl functions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Storage of K-Selectride Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Selectride®, the potassium salt of tri-sec-butylborohydride, is a powerful and sterically hindered reducing agent widely employed in organic synthesis.[1] Its primary application lies in the stereoselective reduction of ketones to alcohols, where its bulky nature often dictates the facial selectivity of the hydride attack.[2][3] this compound is typically supplied as a 1.0 M solution in tetrahydrofuran (THF).[1][4][5] However, its high reactivity also makes it susceptible to degradation, posing challenges for its long-term storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of this compound solutions, recommended storage protocols, and methods for assessing its concentration over time.

Factors Influencing the Stability of this compound Solutions

The stability of this compound solutions is primarily compromised by its reactivity towards atmospheric components and contaminants. The key factors are:

-

Moisture: this compound reacts violently with water, leading to the evolution of flammable hydrogen gas and the decomposition of the active hydride.[1][6] This is the most critical factor affecting its stability.

-

Oxygen: While the primary reactivity is with water, prolonged exposure to air can lead to oxidation of the borohydride and the THF solvent. THF can form explosive peroxides upon extended contact with oxygen.[6]

-

Temperature: Elevated temperatures can accelerate the rate of decomposition reactions.

-

Light: While less critical than moisture and air, prolonged exposure to light can potentially contribute to the degradation of the THF solvent.

Quantitative Data on this compound Solution Stability

While specific quantitative studies on the decomposition rate of this compound under various conditions are not extensively published, the primary mode of degradation is through reaction with protic sources like water. The stability is therefore highly dependent on the integrity of the storage and handling procedures. The following table summarizes the key parameters related to this compound solutions.

| Parameter | Value | Source(s) |

| Chemical Formula | KBH(C₄H₉)₃ | [1] |

| Typical Concentration | 1.0 M in THF | [4][5] |

| Appearance | Clear, colorless to slightly yellow solution | [7] |

| Sensitivity | Highly sensitive to moisture and air | [1][7] |

| Primary Decomposition Reaction | KBH(sec-Bu)₃ + H₂O → KOB(sec-Bu)₃ + H₂ | General chemical knowledge |

Recommended Storage and Handling Protocols

Strict adherence to proper storage and handling procedures is paramount to maintaining the efficacy and safety of this compound solutions.

Storage

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is often recommended.[7]

-

Container: Keep the container tightly sealed. This compound is often supplied in specialized bottles, such as AcroSeal™ or Sure/Seal™, which are designed to maintain an inert atmosphere.[5]

-

Compatibility: Avoid storage near water, acids, or oxidizing agents.

Handling

-

Inert Atmosphere: All transfers and manipulations of this compound solutions should be performed under an inert atmosphere using standard air-free techniques (e.g., in a glovebox or using a Schlenk line).[1]

-

Syringes and Needles: Use dry syringes and needles that have been purged with an inert gas before use.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant laboratory coat, and gloves.

Experimental Protocol: Assessing the Stability of this compound Solutions

Regularly determining the concentration of this compound is crucial for reliable and reproducible experimental results. The following protocol outlines a method for titrating this compound solutions to assess their stability over time. This method is adapted from established procedures for titrating reactive metal hydrides.

Principle

The concentration of the active hydride in the this compound solution is determined by reacting it with a known excess of a suitable quenching agent, such as p-methoxybenzaldehyde. The consumption of the quenching agent is then quantified using ¹H NMR spectroscopy.

Materials

-

This compound solution (to be tested)

-

Anhydrous tetrahydrofuran (THF)

-

p-Methoxybenzaldehyde (analytical standard)

-

Glacial acetic acid

-

NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Gas-tight syringes

-

Schlenk flask or other suitable oven-dried glassware

-

Inert gas supply (nitrogen or argon)

Procedure

-

Preparation of the Standard Solution:

-

Under an inert atmosphere, accurately weigh approximately 300 mg of p-methoxybenzaldehyde into a dry Schlenk flask.

-

Add 3 mL of anhydrous THF to dissolve the aldehyde.

-

-

Reaction with this compound:

-

Cool the p-methoxybenzaldehyde solution to 0 °C in an ice bath.

-

Using a gas-tight syringe, carefully and accurately measure a precise volume of the this compound solution (e.g., 1.00 mL).

-

Add the this compound solution dropwise to the stirred aldehyde solution over 30-60 seconds.

-

Allow the mixture to stir for 5 minutes at 0 °C.

-

-

Quenching:

-

Quench the reaction by adding an excess of glacial acetic acid (e.g., 0.5 mL).

-

-

NMR Sample Preparation:

-

Take a representative aliquot of the final reaction mixture and dilute it with CDCl₃ in an NMR tube.

-

-

¹H NMR Analysis:

-

Acquire a ¹H NMR spectrum of the sample.

-

Integrate the signals corresponding to the aldehydic proton of the remaining p-methoxybenzaldehyde (around 9.8 ppm) and the benzylic protons of the resulting p-methoxybenzyl alcohol (around 4.6 ppm).

-

-

Calculation of Concentration:

-

Calculate the percentage conversion of the aldehyde to the alcohol based on the integration values.

-

From the initial moles of the aldehyde and the percentage conversion, determine the moles of this compound that reacted.

-

Divide the moles of this compound by the volume of the solution used to obtain the molar concentration.

-

Stability Study

To conduct a stability study, this titration should be performed on a newly opened bottle of this compound and then at regular intervals (e.g., weekly or monthly) for samples stored under different conditions (e.g., refrigerated vs. room temperature, in a frequently opened bottle vs. a sealed one).

Visualizations

Factors Affecting this compound Stability

Caption: Key environmental factors leading to the degradation of this compound solutions.

Recommended Workflow for Handling this compound

Caption: A standard operating procedure for the safe handling and use of this compound.

Reaction Mechanism: Ketone Reduction by this compound

Caption: Generalized reaction pathway for the reduction of a ketone with this compound.

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Shelf Life of Solutions in Laboratory | Pharmaguideline [pharmaguideline.com]

- 4. lidsen.com [lidsen.com]

- 5. alkalisci.com [alkalisci.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. sciencemadness.org [sciencemadness.org]

An In-depth Technical Guide to Trialkylborohydride Reducing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trialkylborohydrides are a class of powerful and highly selective reducing agents pivotal in modern organic synthesis. Characterized by the general formula M[HBR₃] (where M is typically lithium or potassium), these reagents offer significant advantages over less selective hydrides like sodium borohydride and, in many cases, even lithium aluminum hydride. Their reactivity and stereoselectivity are finely tunable by altering the steric bulk of the alkyl substituents on the boron atom. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and experimental protocols for the use of common trialkylborohydrides, with a focus on their application in research and drug development.

Core Properties of Common Trialkylborohydride Reducing Agents

The utility of trialkylborohydride reagents stems from their enhanced nucleophilicity compared to borohydride itself, a consequence of the electron-donating alkyl groups. The steric hindrance of these alkyl groups also plays a crucial role in imparting high degrees of chemo-, regio-, and stereoselectivity to their reactions. The most commonly employed trialkylborohydrides include Lithium Triethylborohydride (LiEt₃BH, often called Super-Hydride®), Lithium Tri-sec-butylborohydride (L-Selectride®), and Potassium Tri-sec-butylborohydride (K-Selectride®).[1][2][3]

General Reactivity and Handling

Trialkylborohydrides are highly reactive substances, often pyrophoric, and react violently with water and protic solvents.[2] They are typically supplied as solutions in tetrahydrofuran (THF) and must be handled under an inert atmosphere (e.g., nitrogen or argon).[2] Their reactivity profile makes them capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, lactones, acid chlorides, anhydrides, and amides.[4][5]

Synthesis of Trialkylborohydrides

The most common method for the synthesis of trialkylborohydrides is the reaction of a trialkylborane with an alkali metal hydride.[6][7] For instance, L-Selectride is prepared by the reaction of tri-sec-butylborane with lithium hydride.

A generalized workflow for the synthesis of a trialkylborohydride is depicted below.

Reactivity and Selectivity

The reactivity and selectivity of trialkylborohydrides are their defining features, making them indispensable tools in the synthesis of complex molecules where precise control of stereochemistry is paramount.[1][8]

Reduction of Carbonyl Compounds

Trialkylborohydrides are exceptionally effective for the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols.[9][10][11] The stereochemical outcome of these reductions, particularly with cyclic ketones, is highly dependent on the steric bulk of the reducing agent.

Bulky trialkylborohydrides like L-Selectride and this compound exhibit remarkable stereoselectivity in the reduction of cyclic ketones, typically approaching the carbonyl group from the less sterically hindered face to deliver the hydride to the axial position, resulting in the formation of the equatorial alcohol.[1][12][13] This is in contrast to less hindered hydrides like sodium borohydride, which often favor axial attack to produce the axial alcohol.

The general mechanism for the reduction of a ketone by a trialkylborohydride is illustrated below.

The table below summarizes the stereoselectivity observed in the reduction of various cyclic ketones with different trialkylborohydrides.

| Ketone | Reducing Agent | % Major Isomer (Configuration) | Reference |

| 2-Methylcyclohexanone | L-Selectride | >98 (trans) | [14] |

| 4-tert-Butylcyclohexanone | L-Selectride | >99 (trans) | [2] |

| Camphor | L-Selectride | >99 (exo) | [9] |

| Norcamphor | LiEt₃BH | 99 (endo) | [11] |

Reduction of Esters and Lactones

Lithium triethylborohydride (Super-Hydride) is a potent reagent for the reduction of esters and lactones to the corresponding primary alcohols.[5] This reduction is generally rapid and proceeds in high yield. While L-Selectride and this compound can also effect these reductions, the less sterically hindered Super-Hydride is often the reagent of choice for this transformation.

Reduction of α,β-Unsaturated Carbonyls

The reduction of α,β-unsaturated ketones can proceed via two pathways: 1,2-addition to the carbonyl group to yield an allylic alcohol, or 1,4-conjugate addition to the double bond to produce a saturated ketone, which may be further reduced to the saturated alcohol.[15][16] The regioselectivity of this reduction is highly dependent on the steric properties of the trialkylborohydride.

Bulky reagents like L-Selectride tend to favor 1,4-addition due to the steric hindrance around the carbonyl carbon.[14][17] In contrast, less hindered hydrides can favor 1,2-addition.

The competing pathways for the reduction of α,β-unsaturated ketones are shown below.

Reduction of Epoxides

Trialkylborohydrides can also be used for the ring-opening of epoxides. The regioselectivity of this reaction is governed by both steric and electronic factors. Generally, the hydride attacks the less sterically hindered carbon atom of the epoxide ring, following an Sₙ2-type mechanism.[18][19][20] This provides a reliable method for the synthesis of alcohols with high regiocontrol.

Experimental Protocols

The following are generalized experimental protocols for the reduction of common functional groups using trialkylborohydride reagents. Caution: Trialkylborohydrides are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere using anhydrous solvents and proper personal protective equipment.

General Procedure for the Stereoselective Reduction of a Ketone with L-Selectride

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

-

Reaction Setup: The flask is charged with a solution of the ketone substrate in anhydrous tetrahydrofuran (THF).

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: A 1.0 M solution of L-Selectride in THF (typically 1.1-1.5 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is quenched by the slow, dropwise addition of water, followed by aqueous sodium hydroxide and then hydrogen peroxide to oxidize the residual boranes.

-

Workup: The mixture is allowed to warm to room temperature and stirred until the layers are clear. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[12]

General Procedure for the Reduction of an Ester with Lithium Triethylborohydride (Super-Hydride)

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a reflux condenser is assembled.

-

Reaction Setup: The flask is charged with a 1.0 M solution of Lithium Triethylborohydride in THF (typically 2-3 equivalents).

-

Substrate Addition: A solution of the ester in anhydrous THF is added dropwise from the dropping funnel at 0 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed until the reaction is complete as monitored by TLC.

-

Quenching: The reaction is cooled to 0 °C and cautiously quenched by the slow addition of water, followed by aqueous sodium hydroxide.

-

Workup: The mixture is stirred vigorously, and the layers are separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting alcohol is purified by distillation or chromatography.[10][21]

Applications in Drug Development and Natural Product Synthesis

The high degree of stereocontrol offered by trialkylborohydride reagents makes them invaluable in the synthesis of complex, stereochemically rich molecules, which are often the targets in drug discovery and natural product synthesis.[8][22] The ability to selectively reduce one functional group in the presence of others and to control the stereochemical outcome of a reduction is critical in multi-step syntheses. For example, the stereoselective reduction of a ketone intermediate can be a key step in establishing the correct stereochemistry of a chiral alcohol in a drug candidate or a natural product. The chemoselectivity of these reagents also allows for the reduction of esters or amides in the presence of other sensitive functional groups, simplifying synthetic routes and improving overall efficiency.

References

- 1. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 2. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Lithium triethylborohydride, LiTEBH, Superhydride [organic-chemistry.org]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Total synthesis of bioactive natural products – Pharmaceutical Biology | ETH Zurich [pharmaceutical-biology.ethz.ch]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A twist on facial selectivity of hydride reductions of cyclic ketones: twist-boat conformers in cyclohexanone, piperidone, and tropinone reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. L-selectride - Wikipedia [en.wikipedia.org]

- 15. dalalinstitute.com [dalalinstitute.com]

- 16. organic chemistry - How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. researchgate.net [researchgate.net]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

- 21. Ester to Alcohol - LiBH4 [commonorganicchemistry.com]

- 22. A boron-based synthesis of the natural product (+)-trans-dihydrolycoricidine - PubMed [pubmed.ncbi.nlm.nih.gov]

K-Selectride: A Technical Guide to its Pyrophoric Nature and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-Selectride® (the registered trademark for potassium tri-sec-butylborohydride) is a powerful and highly stereoselective reducing agent widely employed in organic synthesis.[1][2] Typically supplied as a 1.0 M solution in tetrahydrofuran (THF), its utility is counterbalanced by its significant pyrophoric nature, reacting spontaneously with air and moisture.[3][4] This guide provides an in-depth technical overview of the hazards associated with this compound, detailed protocols for its safe handling and quenching, and essential information for risk mitigation in a laboratory setting.

Chemical and Physical Properties

This compound is an organoboron compound with the chemical formula KBH(sec-C₄H₉)₃.[3] It is a potent hydride donor, valued for its steric bulk which imparts high stereoselectivity in the reduction of ketones and other functional groups.[1][2]

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₈BK | [3] |

| Molar Mass | 222.26 g/mol | [3] |

| Appearance | Colorless to light yellow liquid (as a 1.0 M solution in THF) | [4] |

| Density | ~0.913 g/mL at 25 °C (for 1.0 M solution in THF) | |

| Flash Point | -17 °C (1.4 °F) (as a 1.0 M solution in THF) | [5] |

Pyrophoric Nature and Reactivity

The primary hazard associated with this compound is its pyrophoric nature, meaning its solutions can ignite spontaneously upon contact with air.[3] This reactivity is due to the highly reactive borohydride complex which readily reacts with oxygen and moisture.

Key Reactive Hazards:

-

Reaction with Air: this compound solutions are pyrophoric and will ignite upon exposure to the atmosphere. This is a rapid, exothermic reaction.

-

Reaction with Water: It reacts violently with water and other protic compounds, releasing flammable hydrogen gas which can ignite.[3][4]

-

Peroxide Formation: The THF solvent in which this compound is typically supplied can form explosive peroxides upon prolonged exposure to air.[4] Opened containers should be dated and used within a year.

Incompatible Materials

To prevent hazardous reactions, this compound should not come into contact with the following:

| Incompatible Material | Consequence of Contact |

| Water, Alcohols, Protic Solvents | Violent reaction, release of flammable hydrogen gas |

| Oxidizing Agents | Fire and explosion hazard |

| Acids | Violent reaction, release of flammable hydrogen gas |

| Metal Halides | Potential for hazardous reactions |

| Alkalis | Potential for hazardous reactions |

Safe Handling and Storage

Due to its pyrophoric nature, this compound must be handled using stringent air-free techniques.

Personal Protective Equipment (PPE)

A critical aspect of safely handling this compound is the use of appropriate PPE:

| PPE Category | Specification |

| Eye Protection | Chemical splash goggles and a face shield. |

| Hand Protection | Flame-retardant gloves (e.g., Nomex®) worn over nitrile gloves. |

| Body Protection | A flame-resistant lab coat (e.g., made of Nomex®) is essential. Avoid synthetic materials. |

| Footwear | Closed-toe shoes made of a non-porous material. |

Engineering Controls

-

Fume Hood: All manipulations of this compound must be performed in a certified chemical fume hood with the sash at the lowest possible position.

-

Glovebox: For larger scale reactions or when an inert atmosphere is critical, a glovebox is the preferred engineering control.

-

Inert Atmosphere: A positive pressure of an inert gas (e.g., argon or nitrogen) must be maintained in the reaction vessel and the this compound container during transfer.

Storage

-

Store this compound solutions under an inert atmosphere, away from heat, sparks, and open flames.

-

The storage area should be a cool, dry, and well-ventilated space designated for flammable liquids.

-

Ensure the container is tightly sealed and stored upright. Opened containers should be carefully resealed.[4]

Experimental Protocols

Workflow for Safe Transfer of this compound

The following diagram outlines the general workflow for safely transferring this compound using a syringe or cannula.

Caption: General workflow for the safe handling of this compound.

Protocol for Quenching this compound

Quenching is the process of safely neutralizing the reactive this compound. This should be done with extreme caution in a controlled manner.

Materials:

-

Excess this compound solution to be quenched.

-

Anhydrous isopropanol.

-

Anhydrous methanol.

-

Deionized water.

-

A suitable reaction flask, larger than the volume of the solution to be quenched.

-

An inert solvent for dilution (e.g., THF or toluene).

-

Stir plate and stir bar.

-

Addition funnel.

-

Inert gas source (argon or nitrogen).

-

Cooling bath (e.g., ice-water or dry ice/acetone).

Procedure:

-

Dilution: Under an inert atmosphere, dilute the this compound solution with an equal volume of an anhydrous, inert solvent (e.g., THF or toluene) in the reaction flask. This helps to dissipate heat generated during quenching.

-

Cooling: Cool the diluted solution to 0 °C using an ice-water bath. For larger quantities, a dry ice/acetone bath (-78 °C) is recommended for better temperature control.

-

Slow Addition of Isopropanol: Slowly add anhydrous isopropanol dropwise via an addition funnel to the cooled, stirred solution. The rate of addition should be controlled to keep the internal temperature below 25 °C. Vigorous gas evolution (hydrogen) will be observed.

-

Addition of Methanol: Once the gas evolution from the isopropanol addition has subsided, slowly add anhydrous methanol. Methanol is more reactive than isopropanol and will quench any remaining this compound.

-

Addition of Water: After the gas evolution from the methanol addition has ceased, slowly add deionized water to ensure all reactive species are neutralized.

-

Warm to Room Temperature: Once the additions are complete and no more gas is evolving, allow the mixture to slowly warm to room temperature.

-

Waste Disposal: The resulting solution should be disposed of as hazardous waste according to institutional guidelines.

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. research.uga.edu [research.uga.edu]

- 5. This compound® 溶液 1.0 M potassium tri-sec-butylborohydride in THF | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols: K-Selectride in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-Selectride®, the potassium salt of tri-sec-butylborohydride, is a sterically hindered, powerful, and highly stereoselective reducing agent. Its significant steric bulk allows for the diastereoselective reduction of ketones, a crucial transformation in the synthesis of complex natural products where precise control of stereochemistry is paramount. The bulky sec-butyl groups preferentially direct hydride delivery to the less sterically encumbered face of a carbonyl group, often leading to the opposite diastereomer compared to less hindered reagents like sodium borohydride. This unique selectivity makes this compound an invaluable tool for establishing key stereocenters in intricate molecular architectures.

These application notes provide a detailed overview of the use of this compound in the total synthesis of several natural products, complete with quantitative data on stereoselectivity and comprehensive experimental protocols.

Application 1: Stereocontrol in the Synthesis of the Ingenol Core

In the total synthesis of ingenol, a complex diterpenoid with significant biological activity, a key step involves the stereoselective reduction of a sterically demanding tricyclic ketone. The convex face of the molecule is shielded by a gem-dimethyl group, making facial differentiation challenging. This compound was employed to achieve the desired stereochemical outcome, selectively delivering a hydride to the more accessible face of the carbonyl.

Reaction Scheme:

Quantitative Data:

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

| Tricyclic Ketone Intermediate | This compound | THF | -78 | >20:1 | [1] |

Experimental Protocol:

To a solution of the tricyclic ketone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, was added this compound (1.5 eq, 1.0 M solution in THF) dropwise. The reaction mixture was stirred at -78 °C for 1 hour. The reaction was then quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture was allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired alcohol.[1]

Application 2: Diastereoselective Reduction in the Total Synthesis of Fredericamycin A

Fredericamycin A is a potent antitumor antibiotic with a dense array of stereocenters. During its total synthesis, a crucial step required the stereoselective reduction of a pentacyclic ketone to establish the correct configuration of a secondary alcohol. The concave face of the ketone is highly hindered, making this compound the reagent of choice to ensure hydride attack from the more exposed convex face.

Reaction Scheme:

Quantitative Data:

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

| Pentacyclic Ketone Intermediate | This compound | THF | -78 | 10:1 | [2] |

Experimental Protocol:

A solution of the pentacyclic ketone (1.0 eq) in dry THF was cooled to -78 °C under a nitrogen atmosphere. To this solution was added this compound (2.0 eq, 1.0 M in THF) via syringe. The resulting mixture was stirred at -78 °C for 2 hours. The reaction was quenched by the addition of acetone, followed by saturated aqueous Rochelle's salt solution. The mixture was warmed to room temperature and stirred vigorously for 1 hour. The layers were separated, and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over MgSO₄, and concentrated in vacuo. The crude product was purified by silica gel chromatography to yield the desired alcohol.[2]

Application 3: Controlling Stereochemistry in the Synthesis of (+)-L-733,060

The synthesis of (+)-L-733,060, a potent and selective substance P receptor antagonist, features a key diastereoselective reduction of a piperidone derivative. The stereochemistry of the resulting hydroxyl group is critical for the biological activity of the final molecule. This compound was utilized to achieve high selectivity for the desired axial alcohol via equatorial hydride delivery, effectively navigating the steric environment of the substituted piperidone ring.

Reaction Scheme:

Quantitative Data:

| Substrate | Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Reference |

| N-Boc-cis-2,6-dimethyl-4-piperidone | This compound | THF | -78 | >99:1 | [3] |

Experimental Protocol:

To a solution of N-Boc-cis-2,6-dimethyl-4-piperidone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C was added this compound (1.2 eq, 1.0 M solution in THF) dropwise over 10 minutes. The mixture was stirred at -78 °C for 30 minutes. The reaction was quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl). The resulting mixture was allowed to warm to room temperature and was then extracted with diethyl ether. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography on silica gel to afford the desired axial alcohol.[3]

Signaling Pathways and Experimental Workflows

Mechanism of this compound Reduction

The high stereoselectivity of this compound stems from its steric bulk. The three sec-butyl groups create a sterically demanding environment around the boron-hydride bond. This forces the reagent to approach the carbonyl carbon from the less hindered face, leading to a predictable stereochemical outcome.

Caption: this compound's steric bulk favors hydride attack from the less hindered face of a cyclic ketone.

General Experimental Workflow for this compound Reduction

A typical experimental workflow for a this compound reduction involves careful control of temperature and inert atmosphere conditions to ensure the reactivity and selectivity of the reagent.

Caption: General workflow for a diastereoselective reduction using this compound.

References

Application Notes: K-Selectride for 1,4-Conjugate Reduction of Enones

Introduction

K-Selectride, the potassium salt of tri(sec-butyl)borohydride, is a powerful and sterically hindered hydride reducing agent.[1] Its significant steric bulk, conferred by the three sec-butyl groups, governs its reactivity, making it a highly selective reagent in organic synthesis.[2][3] A key application of this compound is the efficient and highly selective 1,4-conjugate reduction of α,β-unsaturated ketones (enones). Unlike less bulky hydrides such as sodium borohydride, which often yield mixtures of 1,2- and 1,4-addition products, this compound demonstrates a strong preference for attacking the β-carbon of the enone system.[4][5] This regioselectivity provides a reliable method for the synthesis of saturated ketones and versatile enolate intermediates.[5][6]